molecular formula C7H10ClN3O B7853488 5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;hydrochloride

5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;hydrochloride

Cat. No.: B7853488
M. Wt: 187.63 g/mol
InChI Key: BGMIFTJIUKQBRT-UHFFFAOYSA-N
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Description

The compound with the identifier “5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;hydrochloride” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;hydrochloride involves several synthetic routes. One common method includes the formation of inclusion complexes with cyclodextrins. This process involves the encapsulation of the compound within the non-polar cavity of cyclodextrins, which enhances its solubility and stability . The reaction conditions typically include controlled temperature and pH to ensure the proper formation of the inclusion complex.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the compound. The use of advanced analytical techniques, such as high-performance liquid chromatography, ensures the quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical nature of the compound and the conditions under which they are carried out .

Common Reagents and Conditions

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reactions: These reactions typically involve halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;hydrochloride involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are currently under investigation, with studies focusing on its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;hydrochloride include other cyclodextrin inclusion complexes and compounds with similar chemical structures. Examples include:

Uniqueness

What sets this compound apart from these similar compounds is its specific inclusion complex formation with cyclodextrins, which enhances its solubility and stability. This unique property makes it particularly valuable in applications where these characteristics are crucial.

Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c11-7-5-3-8-2-1-6(5)9-4-10-7;/h4,8H,1-3H2,(H,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMIFTJIUKQBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC=NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCC2=C1NC=NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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